molecular formula C35H46ClN7O9 B134998 Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride CAS No. 133448-22-3

Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride

Cat. No. B134998
M. Wt: 744.2 g/mol
InChI Key: GWPBOFRTQMAFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride is a useful research compound. Its molecular formula is C35H46ClN7O9 and its molecular weight is 744.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The synthesis of certain derivatives involving the compound , including 5-benzotriazolyl-substituted 3,4-dihydropyrid-2-ones, has been achieved by condensing certain acids with benzyl or aryl amines. The subsequent processes involve dehydrogenation and elimination reactions, leading to products like 5-benzotriazolyl-substituted pyrid-2-ones (Katritzky & Shcherbakova, 1996).
  • Complex molecules like 3-aziridin-2-yl-3-benzylaminopropionates have been synthesized with high yield and stereoselectivity by the conjugate addition of benzylamine to chiral methyl cis-3-aziridin-2-yl-acrylates. These products serve as intermediates for the asymmetric synthesis of various diamine derivatives (Yoon et al., 2010).

Chemical Transformations :

  • Research has led to the creation of saturated heterocycles containing multiple condensed rings through the reaction of certain acids with (bi)cyclic amino alcohols. The resulting structures, such as 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones, have been characterized using NMR spectroscopic methods (Kivelä et al., 2003).
  • The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from methyl 5-nitro-4-oxopentanate has been studied, exploring the effects of various factors such as cathode material and temperature on the yield and quality of the product. This process involves electroreduction, leading to the formation of hydroxyamino and amino compounds (Konarev et al., 2007).

properties

IUPAC Name

benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N7O9.ClH/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22;/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPBOFRTQMAFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46ClN7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585089
Record name Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(OBzl)-Gly-Arg-AMC HCl

CAS RN

133448-22-3
Record name Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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